molecular formula C11H11N B161893 2,3-Dimethylquinoline CAS No. 1721-89-7

2,3-Dimethylquinoline

Cat. No. B161893
Key on ui cas rn: 1721-89-7
M. Wt: 157.21 g/mol
InChI Key: FBOFHVFMPNNIKN-UHFFFAOYSA-N
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Patent
US04845226

Procedure details

9.6 g of 7-chloro-3,8-dimethylquinoline are dissolved in 850 g of 1,2-dichlorobenzene, 6.2 g of sodium acetate, dissolved in 150 ml of water, and then 8 g of bromine are added, and the mixture is exposed to a 150 watt low pressure mercury lamp for from 5 to 6 hours at 15° C. The yield, determined chromatographically, is 80% of theory, based on converted dimethylquinoline. The selectivity of the reaction is 88% at a conversion of 91%. Table 1 sumarizes the result of varying the reaction conditions.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
850 g
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([CH:6]=[C:7]([CH3:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+].[Br:19]Br.CC1C(C)=NC2C(C=1)=CC=CC=2>ClC1C=CC=CC=1Cl.O>[Br:19][CH2:12][C:11]1[C:2]([Cl:1])=[CH:3][CH:4]=[C:5]2[C:10]=1[N:9]=[CH:8][C:7]([CH3:13])=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
ClC1=CC=C2C=C(C=NC2=C1C)C
Name
Quantity
850 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC2=CC=CC=C2C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is exposed to a 150 watt low pressure mercury lamp for from 5 to 6 hours at 15° C
Duration
5.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
result
CUSTOM
Type
CUSTOM
Details
the reaction conditions

Outcomes

Product
Name
Type
Smiles
BrCC=1C(=CC=C2C=C(C=NC12)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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